molecular formula C17H32N4 B12577886 1,1',1'',1'''-Methanetetrayltetrapyrrolidine CAS No. 200939-32-8

1,1',1'',1'''-Methanetetrayltetrapyrrolidine

Cat. No.: B12577886
CAS No.: 200939-32-8
M. Wt: 292.5 g/mol
InChI Key: BQNOMXXQOLMTPJ-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine is a complex organic compound characterized by its unique structure consisting of four pyrrolidine rings connected to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine typically involves the reaction of pyrrolidine with a suitable methane derivative under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking a methane derivative such as chloromethane. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed:

    Oxidation: N-oxides of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine compounds.

Scientific Research Applications

1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target proteins and enzymes.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: An organic compound with a similar central carbon structure but different functional groups.

    Trifluorotoluene: Another compound with a central carbon and multiple substituents, used in various industrial applications.

Uniqueness: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine stands out due to its four pyrrolidine rings, which confer unique chemical and physical properties. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

200939-32-8

Molecular Formula

C17H32N4

Molecular Weight

292.5 g/mol

IUPAC Name

1-(tripyrrolidin-1-ylmethyl)pyrrolidine

InChI

InChI=1S/C17H32N4/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21/h1-16H2

InChI Key

BQNOMXXQOLMTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(N2CCCC2)(N3CCCC3)N4CCCC4

Origin of Product

United States

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